Bis(ethylcyclopentadienyl)magnesium
Description
Bis(ethylcyclopentadienyl)magnesium (Mg(CpEt)₂, C₁₄H₁₈Mg) is an organomagnesium compound where magnesium is coordinated by two ethyl-substituted cyclopentadienyl (Cp) ligands. Key properties include:
- Molecular weight: 210.6 g/mol .
- Physical state: Colorless to pale yellow liquid at room temperature .
- Reactivity: Highly sensitive to air and moisture, requiring inert storage conditions .
- Applications: Widely used in atomic layer deposition (ALD) for Mg-containing films, such as MgO and MgF₂, in optical coatings, lithium-ion battery components, and solar cell materials .
Its ethyl substituents enhance volatility compared to unsubstituted Cp analogs, enabling efficient vapor-phase deposition .
Properties
InChI |
InChI=1S/2C7H9.Mg/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDAACUVRQBXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Mg] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114460-02-5 | |
| Record name | Bis(ethylcyclopentadienyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction of Diethylmagnesium with Cyclopentadiene
The most widely documented method involves reacting diethylmagnesium (Et₂Mg) with cyclopentadiene (C₅H₆) in an inert hydrocarbon solvent such as n-heptane or toluene. The reaction proceeds via ligand exchange, where ethyl groups on magnesium are replaced by cyclopentadienyl anions:
In practice, ethylcyclopentadiene (EtC₅H₅) is often substituted for C₅H₆ to directly form the ethyl-substituted product. Patent JP5348202B2 specifies using a 2.05–2.18 molar excess of cyclopentadiene relative to dialkylmagnesium to maximize yield while minimizing residual reactants. This protocol achieves 65–70% isolated yield after purification.
Alternative Precursors: Dialkylmagnesium Variants
While diethylmagnesium is standard, patents describe using mixed alkylmagnesium compounds like n-butylethylmagnesium (n-BuEtMg) to reduce impurity carryover. For example, reacting n-BuEtMg with cyclopentadiene in n-heptane at 40°C yields bis(cyclopentadienyl)magnesium, which is subsequently ethyl-functionalized. This approach reduces manganese and silicon impurities to <0.1 ppm.
Purification and Stabilization Techniques
Sublimation Under Reduced Pressure
Post-synthesis purification typically involves sublimation at 87.5°C and 0.5 kPa. This step removes unreacted cyclopentadiene and hydrocarbon solvents, yielding white crystalline (EtCp)₂Mg with 99.999% magnesium purity. Patent JP5747613B2 highlights that sublimation eliminates volatile by-products like alkanes, which are challenging to separate via distillation.
Amine Additives for Stability
Tri-n-dodecylamine (0.9 mol per mole of product) is added during sublimation to stabilize (EtCp)₂Mg against thermal decomposition. This amine forms a coordination complex with magnesium, preventing agglomeration and oxidation. The additive reduces aluminum contamination to <0.01 ppm, critical for semiconductor applications.
Industrial-Scale Optimization
Solvent and Temperature Control
Industrial protocols use n-heptane due to its low polarity and ease of removal. Reactions are conducted at ≤40°C to prevent cyclopentadiene dimerization, which lowers reactivity. Cooling systems maintain temperature during exothermic ligand exchange, ensuring consistent reaction rates.
Yield and Purity Data
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactant Ratio | 2.15:1 | 2.10:1 |
| Reaction Time | 8.75 hours | 6–8 hours |
| Isolated Yield | 65% | 70–75% |
| Mg Purity | 99.999% | 99.99% |
| Mn Impurity | 0.07 ppm | <0.1 ppm |
Comparative Analysis of Synthesis Methods
Direct vs. Indirect Ethylation
Direct synthesis using Et₂Mg and EtC₅H₅ achieves higher purity (99.999% Mg) but requires stringent moisture control. Indirect methods involving post-synthesis ethylation of Mg(C₅H₅)₂ are less common due to side reactions but offer cost advantages in non-electronic applications .
Chemical Reactions Analysis
Bis(ethylcyclopentadienyl)magnesium undergoes various types of chemical reactions, including:
Reduction: This compound can act as a reducing agent in certain reactions, although specific examples are less common.
Substitution: It is commonly used as a Grignard reagent, reacting with ketones, aldehydes, and esters to form alcohols and hydrocarbons.
Common reagents and conditions used in these reactions include inert atmospheres, low temperatures, and solvents such as tetrahydrofuran (THF) or diethyl ether . Major products formed from these reactions include various alcohols and hydrocarbons .
Scientific Research Applications
Thin Film Deposition Techniques
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
- CVD Applications : (EtCp)₂Mg is utilized in CVD processes to create magnesium-containing films. These films are crucial for developing materials used in solar cells, electronics, and catalysts. The ability to control the thickness and composition of the films allows researchers to tailor properties for specific applications .
- ALD Applications : The compound has been effectively employed in ALD processes to deposit magnesium oxide (MgO) thin films. These films are essential for various electronic applications, including dielectric layers and protective coatings. The ALD process using (EtCp)₂Mg ensures uniform coverage on complex substrates .
Energy Applications
Solar Cell Development
Research indicates that (EtCp)₂Mg can be instrumental in developing new materials for solar cells. By depositing thin films of magnesium compounds, scientists aim to enhance the efficiency of solar energy conversion. The exploration of these materials could lead to significant advancements in photovoltaic technology .
Polymerization and Material Synthesis
This compound is also recognized for its role in polymerization processes. The ethylcyclopentadienyl ligands contribute to the stability and reactivity of the compound, making it suitable for synthesizing high-performance polymers. This application is particularly relevant in the development of advanced materials with tailored properties for various industrial uses .
Potential Water Treatment Applications
While still under investigation, initial studies suggest that (EtCp)₂Mg may have applications in water treatment technologies. The specific mechanisms and effectiveness require further research to understand its role fully within this context.
Mechanism of Action
The mechanism by which bis(ethylcyclopentadienyl)magnesium exerts its effects is primarily through its role as a Grignard reagent. It reacts with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds . The molecular targets and pathways involved include the activation of the magnesium-carbon bond and subsequent nucleophilic attack on the electrophile .
Comparison with Similar Compounds
Bis(cyclopentadienyl)magnesium (MgCp₂, Magnesocene)
Key Differences :
Bis(pentamethylcyclopentadienyl)magnesium ((Me₅Cp)₂Mg)
Key Differences :
Bis(n-propylcyclopentadienyl)magnesium (Mg(CpPr)₂)
Key Differences :
- The n-propyl group increases molecular weight and may reduce volatility compared to Mg(CpEt)₂, affecting deposition efficiency.
Comparative Data Table
Performance in Thin-Film Deposition
- Mg(CpEt)₂ : Demonstrates moderate growth rates (0.3–0.6 Å/cycle) for MgF₂ films at 100–250°C, with minimal carbon/oxygen impurities (0.5 at.%) .
- MgCp₂ : Requires higher sublimation temperatures, making it less practical for industrial ALD. Purity exceeds 99.9%, but impurity profiles in films are less documented .
Biological Activity
Bis(ethylcyclopentadienyl)magnesium, with the formula Mg(C₅H₄C₂H₅)₂, is an organomagnesium compound that has gained attention for its applications in materials science and organic synthesis. This compound exhibits unique properties due to its metallocene structure, which consists of magnesium coordinated with two ethyl-substituted cyclopentadienyl ligands. While much of the research surrounding this compound focuses on its utility in industrial applications, there is a growing interest in its biological activity and safety profile.
- Molecular Formula : C₁₄H₁₈Mg
- Molecular Weight : 210.6 g/mol
- Appearance : Colorless to yellow liquid
- Reactivity : Highly sensitive to air and moisture; classified as pyrophoric and flammable .
Biological Activity Overview
Research on the biological activity of this compound is limited, primarily focusing on its toxicological aspects rather than pharmacological effects. The compound's reactivity with moisture and potential to release harmful gases upon contact with water raises concerns regarding its safety in biological contexts.
Toxicological Studies
- Skin and Eye Irritation : Contact with this compound can cause severe burns. Immediate washing with water is recommended in case of contact .
- Inhalation Risks : Inhalation may lead to respiratory issues due to its reactive nature and potential for releasing flammable gases.
Applications in Research
Despite concerns regarding toxicity, this compound has shown promise in various research applications:
- Thin Film Deposition : It serves as a precursor in atomic layer deposition (ALD) processes for creating magnesium oxide (MgO) thin films. Studies have demonstrated that it can effectively deposit MgO at varying temperatures, influencing the film's electrical characteristics and structural properties .
- Nanoparticle Synthesis : The compound has been utilized in synthesizing magnesium fluoride nanoparticles, which have shown potential for enhancing radiation dose effects in cancer treatments .
Case Studies
- Atomic Layer Deposition of MgO :
-
Nanoparticle Interaction Studies :
- Research involving this compound focused on its interaction with hydroxyl groups during deposition processes. This led to self-limiting reactions crucial for precise film growth, highlighting its role in advanced material development.
Summary Table of Key Findings
| Aspect | Details |
|---|---|
| Molecular Formula | C₁₄H₁₈Mg |
| Toxicity | Causes severe skin/eye burns; inhalation risks |
| Applications | Precursor for MgO thin films; nanoparticle synthesis |
| Notable Research | ALD processes demonstrating unique growth mechanisms |
| Safety Precautions | Handle under inert conditions; use personal protective equipment |
Q & A
Q. Q1. What are the standard synthetic protocols for preparing Bis(ethylcyclopentadienyl)magnesium, and how do reaction conditions influence purity and yield?
this compound is typically synthesized via salt metathesis between MgCl₂ and sodium ethylcyclopentadienide (Na[C₅H₄Et]) in anhydrous tetrahydrofuran (THF) under inert conditions . Key factors include:
- Temperature control : Reactions at −78°C minimize side reactions (e.g., ligand redistribution).
- Stoichiometry : A 1:2 molar ratio of MgCl₂ to Na[C₅H₄Et] ensures optimal yield.
- Purification : Sublimation under vacuum (10⁻³ Torr) at 120–150°C removes residual THF and sodium chloride. Purity (>98%) is confirmed via NMR and elemental analysis .
Q. Q2. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Ethylcyclopentadienyl protons resonate at δ 4.5–5.2 ppm (C₅H₄ ring) and δ 1.2–1.5 ppm (CH₂CH₃), with splitting patterns confirming ligand symmetry .
- X-ray crystallography : Single-crystal studies reveal a bent metallocene structure with Mg–C bond lengths of ~2.3 Å and Cp(centroid)-Mg-Cp angles of ~140° .
- Elemental analysis : Carbon/magnesium ratios validate stoichiometry (theoretical: C 70.1%, Mg 8.2%) .
Q. Q3. How should researchers handle air- and moisture-sensitive properties of this compound in experimental workflows?
Use a Schlenk line or glovebox for synthesis and storage. Solutions in THF or toluene should be degassed and stored under argon. Reactivity with protic solvents (e.g., H₂O, alcohols) necessitates rigorous drying of glassware and solvents .
Advanced Research Questions
Q. Q4. How do steric and electronic effects of the ethyl substituent influence the reactivity of this compound compared to unsubstituted derivatives (e.g., MgCp₂)?
The ethyl group increases steric bulk, reducing Lewis acidity and slowing ligand-exchange reactions. Computational studies (DFT) show a 15–20 kJ/mol higher activation energy for THF dissociation compared to MgCp₂. This impacts catalytic applications, such as slower initiation in polymerization reactions . Contrastingly, the electron-donating ethyl group stabilizes the Mg center, as evidenced by red-shifted UV-vis absorption bands (~15 nm shift vs. MgCp₂) .
Q. Q5. What strategies resolve contradictions in reported catalytic activity for ethylene oligomerization?
Discrepancies in turnover frequencies (TOFs) often arise from:
- Impurity effects : Residual Na⁺ or Cl⁻ (from synthesis) can poison active sites. ICP-MS analysis of catalyst batches is critical .
- Solvent polarity : Nonpolar solvents (e.g., hexane) favor ethylene insertion over β-hydride elimination, increasing oligomer selectivity. TOFs in hexane vs. THF differ by ~50% .
- Temperature gradients : Exothermic reactions require precise control; inconsistent heating/cooling rates lead to variable product distributions .
Q. Q6. How can computational modeling (e.g., DFT, MD) guide the design of derivatives for targeted applications like chemical vapor deposition (CVD)?
- DFT : Predict decomposition pathways by calculating bond dissociation energies (BDEs). For example, Mg–C BDEs in this compound (~180 kJ/mol) suggest thermal stability up to 300°C, aligning with CVD conditions .
- Molecular dynamics (MD) : Simulate precursor adsorption on substrates (e.g., GaN). Ethyl groups enhance surface mobility, reducing defect density in thin films .
Q. Q7. What methodologies address challenges in quantifying trace decomposition products during thermal analysis?
- TGA-MS coupling : Monitor mass loss (TGA) while identifying volatile byproducts (e.g., cyclopentadiene, ethylene) via mass spectrometry.
- In situ IR spectroscopy : Detect Mg–H or Mg–O species formed during decomposition .
- Control experiments : Compare decomposition profiles under inert (Ar) vs. reactive (O₂) atmospheres to isolate oxidation pathways .
Methodological Best Practices
Q. Q8. How to design reproducible experiments for studying ligand-exchange kinetics?
Q. Q9. What statistical approaches are recommended for analyzing batch-to-batch variability in catalytic performance?
- ANOVA : Compare TOFs across 3–5 independent syntheses to identify systematic errors.
- Principal component analysis (PCA) : Correlate impurity profiles (e.g., Na⁺, Cl⁻) with activity data .
Q. Q10. How to validate the absence of unintended coordination modes (e.g., η³ vs. η⁵ Cp binding) in structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
